Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Description

The exact mass of the compound Methyl 4-(1,1-Dioxothiomorpholino)benzoate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-(1,1-Dioxothiomorpholino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(1,1-Dioxothiomorpholino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

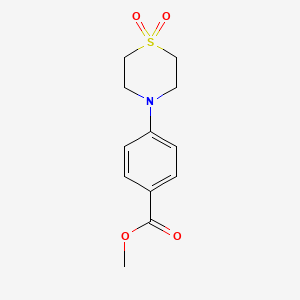

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLAPXMJROBNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377219 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820594 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

45185-76-0 | |

| Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Technical Guide for Drug Discovery and Development Professionals

Foreword: Unveiling a Versatile Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the demand for novel molecular scaffolds with desirable physicochemical and biological properties is incessant. Methyl 4-(1,1-Dioxothiomorpholino)benzoate emerges as a compound of significant interest, possessing a unique structural amalgamation of a substituted benzoate moiety and a thiomorpholine 1,1-dioxide ring. This guide provides a comprehensive technical overview of its physical and chemical properties, offering insights into its synthesis, reactivity, and potential applications. The information herein is curated to empower researchers, scientists, and drug development professionals in leveraging this promising intermediate for the creation of innovative bioactive molecules.

Core Physicochemical Properties

A foundational understanding of a molecule's physical characteristics is paramount for its application in synthesis and formulation. The key physicochemical properties of Methyl 4-(1,1-Dioxothiomorpholino)benzoate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₄S | [1][2] |

| Molecular Weight | 269.32 g/mol | [1][2] |

| CAS Number | 451485-76-0 | [1][2] |

| (also cited as 45185-76-0) | ||

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 154 - 156 °C | |

| Purity | ≥ 95-98% (by GC) | [1] |

| Storage | Room Temperature | [1] |

Expert Insight: The crystalline nature and relatively high melting point of this compound suggest a stable solid-state structure, which is advantageous for handling, purification, and storage. The variation in reported color likely indicates the presence of minor impurities or differences in crystalline form, a common observation for complex organic molecules from various suppliers.

Structural Elucidation and Spectral Characteristics

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the thiomorpholine dioxide ring, and the methyl protons of the ester group.

-

Aromatic Protons (AA'BB' system): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing ester group are expected to be downfield, while the protons ortho to the electron-donating nitrogen atom will be more upfield.

-

Thiomorpholine Methylene Protons: Two triplets (or more complex multiplets) corresponding to the methylene groups adjacent to the nitrogen and sulfur atoms (δ 3.0-4.5 ppm). The protons adjacent to the strongly electron-withdrawing sulfone group will be further downfield.

-

Methyl Protons: A singlet at approximately δ 3.8-4.0 ppm, characteristic of a methyl ester.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbons of the heterocyclic ring, and the methyl carbon.

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm).

-

Methylene Carbons: Two signals for the methylene carbons of the thiomorpholine dioxide ring (δ 45-60 ppm).

-

Methyl Carbon: A signal for the methyl ester carbon at approximately δ 50-55 ppm.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of its key functional groups.

-

C=O Stretch (Ester): A strong band around 1720-1740 cm⁻¹.

-

S=O Stretch (Sulfone): Two strong bands, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

-

C-O Stretch (Ester): A band in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Predicted Mass Spectrometry

The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 269. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the thiomorpholine dioxide ring.

Chemical Properties and Reactivity

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile chemical intermediate, with its reactivity governed by the interplay of its functional groups.[1]

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

-

Thiomorpholine 1,1-Dioxide Moiety: The sulfone group is chemically robust and generally unreactive under standard synthetic conditions. The nitrogen atom is a weak base and can participate in nucleophilic substitution reactions.

-

Aromatic Ring: The benzene ring is activated towards electrophilic substitution, although the directing effects of the ester and amino groups are opposing. It can also participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, with appropriate catalysts.

Solubility Profile: While quantitative solubility data is not widely published, based on its structure, Methyl 4-(1,1-Dioxothiomorpholino)benzoate is expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Synthesis and Experimental Protocols

A plausible synthetic pathway to Methyl 4-(1,1-Dioxothiomorpholino)benzoate can be conceptualized through a two-step process, as illustrated in the workflow below.

Caption: Proposed synthetic workflow for Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Step 1: Synthesis of Thiomorpholine 1,1-Dioxide

Protocol:

-

Dissolution: Dissolve thiomorpholine in a suitable solvent such as acetic acid or water.

-

Oxidation: Slowly add an oxidizing agent, such as hydrogen peroxide or potassium permanganate, to the solution while maintaining a controlled temperature (typically cool).[3]

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

-

Work-up: Upon completion, quench any excess oxidizing agent. Neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Nucleophilic Aromatic Substitution

Protocol:

-

Reactant Mixture: In a reaction vessel, combine Thiomorpholine 1,1-Dioxide, Methyl 4-fluorobenzoate, and a suitable base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent such as DMF or DMSO.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Applications in Research and Development

The unique structural features of Methyl 4-(1,1-Dioxothiomorpholino)benzoate make it a valuable building block in the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of novel therapeutic agents.[1][3] Its structure is particularly relevant in the development of anti-cancer drugs, where the thiomorpholine 1,1-dioxide moiety can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties such as solubility and metabolic stability.[4] While specific examples directly citing this compound are not prevalent in public literature, related methyl benzoate derivatives have been investigated as inhibitors of enzymes like malate dehydrogenase, which are implicated in cancer metabolism.[5]

Caption: General scheme for the derivatization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in drug discovery.

Agrochemical Research

The structural motifs present in Methyl 4-(1,1-Dioxothiomorpholino)benzoate are also found in various agrochemicals.[1] The thiomorpholine 1,1-dioxide core can contribute to the efficacy and selectivity of herbicides and pesticides. Further functionalization of this scaffold could lead to the discovery of new crop protection agents with improved environmental profiles.

Conclusion and Future Outlook

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a promising and versatile building block for chemical synthesis. Its stable, crystalline nature and predictable reactivity make it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical sectors. While a significant portion of its application data may reside within proprietary industrial research, the foundational chemical principles outlined in this guide provide a solid framework for its exploration. Future academic and industrial research is encouraged to further elucidate its reaction scope, biological activity, and to fully realize its potential in the creation of next-generation chemical entities.

References

-

Sinopeg. Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications. [Link]

-

Covethouse. Methyl 4-(1,1-dioxothiomorpholino)benzoate. [Link]

-

PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

-

Royal Society of Chemistry. Supporting Information for [Paper Title]. [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. [Link]

-

PubMed. Cellular analysis of the mode of action of methyl-3,5-diiodo-4-(4'-methoxyphenoxy) benzoate (DIME) on tumor cells. [Link]

-

PubMed. Molecular pharmacology of methyl-3,5-diiodo-4 (4'methoxyphenoxy) benzoate (DIME) and its non-hydrolyzible ethanone analog (DIPE) (Review). [Link]

- Google Patents.

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

- Google Patents. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - ...

-

NIST WebBook. Methyl 4(methylamino)benzoate. [Link]

- Google Patents. Process for preparing methyl 4-(aminomethyl)

-

PubMed. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. [Link]

-

PubChem. Methyl 4-(aminomethyl)benzoate. [Link]

-

NIST WebBook. Benzoic acid, 4-methylphenyl ester. [Link]

- Google Patents.

-

NIST WebBook. Benzoic acid, 4-methyl-, methyl ester. [Link]Type=MASS&Index=1#MASS)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. nbinno.com [nbinno.com]

- 4. covethouse.eu [covethouse.eu]

- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(1,1-Dioxothiomorpholino)benzoate CAS number and molecular weight.

An In-Depth Technical Guide to Methyl 4-(1,1-Dioxothiomorpholino)benzoate: Properties, Synthesis, and Applications

Introduction

Methyl 4-(1,1-dioxothiomorpholino)benzoate is a heterocyclic organic compound that has emerged as a significant building block in the fields of medicinal chemistry, agrochemicals, and material science.[1] Its structure is characterized by a central thiomorpholine S,S-dioxide ring, which imparts notable chemical and physical properties, including structural rigidity and polarity.[2] This core is attached to a methyl benzoate moiety, providing a reactive handle for further synthetic transformations. This unique combination of a rigid, polar sulfone heterocycle and a versatile ester group makes it a valuable intermediate for the synthesis of complex, biologically active molecules and advanced materials.[1][3] This guide provides a comprehensive overview of its properties, a validated synthesis protocol with mechanistic insights, and a survey of its current and potential applications for researchers and drug development professionals.

Part 1: Physicochemical and Structural Characterization

The utility of Methyl 4-(1,1-dioxothiomorpholino)benzoate in synthetic applications stems directly from its distinct molecular structure and resulting physical properties. The presence of the sulfone group (S,S-dioxide) within the thiomorpholine ring is a key feature. This group is a strong hydrogen bond acceptor and introduces a high degree of polarity and metabolic stability, which are desirable attributes in drug design.

Key Identifiers and Properties

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 451485-76-0 | [1][4][5] |

| Molecular Formula | C₁₂H₁₅NO₄S | [1][4] |

| Molecular Weight | 269.32 g/mol | [1][4][5][6] |

| Synonyms | 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester | [1][4] |

| 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide | [1][4] | |

| Appearance | White to orange to green crystalline powder | [1][4] |

| Purity | ≥ 98% (by GC) | [1][4] |

| Melting Point | 154 - 156 °C | |

| Storage Conditions | Room Temperature, store in a cool, dark place | [1][4] |

| PubChem ID | 2763956 | [1] |

| MDL Number | MFCD02661674 | [1][4] |

Part 2: Synthesis and Mechanistic Insights

The synthesis of Methyl 4-(1,1-dioxothiomorpholino)benzoate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and relies on readily available starting materials. The core principle involves the displacement of a good leaving group (such as a halide) from an activated aromatic ring by the secondary amine of thiomorpholine S,S-dioxide.

Caption: Synthetic workflow for Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Experimental Protocol: Synthesis via SNAr

This protocol describes a self-validating system for the synthesis, purification, and confirmation of the target compound.

1. Rationale and Causality:

-

Choice of Electrophile: Methyl 4-fluorobenzoate is chosen as the electrophile. The fluorine atom is a highly effective leaving group in SNAr reactions due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

-

Choice of Nucleophile: Thiomorpholine 1,1-dioxide serves as the nucleophile.[7] The nitrogen atom's lone pair of electrons attacks the carbon atom bearing the fluorine.

-

Choice of Base: Potassium carbonate (K₂CO₃) is a mild, non-nucleophilic base used to deprotonate the N-H of the thiomorpholine dioxide, increasing its nucleophilicity.

-

Choice of Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent, ideal for SNAr reactions as it effectively solvates the potassium cation while leaving the nucleophile relatively "bare" and reactive.

2. Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiomorpholine 1,1-dioxide (1.0 eq), methyl 4-fluorobenzoate (1.05 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO (approx. 5 mL per 1 mmol of thiomorpholine 1,1-dioxide) to the flask.

-

Heating: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (10x the volume of DMSO used). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMSO and salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the pure product.

-

Validation: Dry the purified solid under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be ≥ 98% as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1]

Part 3: Applications in Research & Development

The compound's structure makes it a versatile scaffold for creating diverse chemical libraries. Its primary applications are in drug discovery and agrochemical development, with emerging use in material science.[1][8]

Caption: Application pathways stemming from the core chemical structure.

-

Pharmaceutical Development: The thiomorpholine S,S-dioxide moiety is a valuable pharmacophore. It is considered a bioisostere of other cyclic amines and can improve pharmacokinetic properties such as solubility and metabolic stability. The compound serves as a key intermediate in the synthesis of novel drugs, with notable potential in the development of anti-cancer agents where the rigid structure can aid in precise binding to target proteins.[3][8]

-

Agrochemical Chemistry: In agrochemical research, this compound is used to develop new pesticides and herbicides.[1][9] The sulfone group can enhance the systemic activity and soil mobility of the final active ingredient.

-

Material Science: The compound's rigidity and thermal stability make it an interesting candidate for creating advanced polymers and other materials with enhanced mechanical or thermal properties.[8]

Part 4: Key Downstream Experimental Protocol

A frequent and critical subsequent step in using this compound for drug discovery is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This "unmasking" of the carboxylic acid provides a crucial functional group for further chemical modifications, most commonly amide bond formation.

Protocol: Saponification to 4-(1,1-Dioxothiomorpholino)benzoic Acid

1. Rationale and Causality:

-

Reaction: Saponification is a classic ester hydrolysis reaction. A strong base, such as sodium hydroxide (NaOH), is used to nucleophilically attack the ester carbonyl.

-

Solvent System: A mixture of a water-miscible organic solvent (like Tetrahydrofuran (THF) or Methanol) and water is used. This ensures that both the relatively organic-soluble starting material and the water-soluble NaOH are in the same phase, allowing the reaction to proceed efficiently.

-

Acidification: After the hydrolysis is complete, the reaction mixture will contain the sodium salt of the carboxylic acid (a carboxylate). A strong acid, such as hydrochloric acid (HCl), is required to protonate the carboxylate, causing the neutral carboxylic acid product to precipitate out of the aqueous solution.

2. Step-by-Step Methodology:

-

Dissolution: Dissolve Methyl 4-(1,1-dioxothiomorpholino)benzoate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 v/v ratio).

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the stirring solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature or with gentle heating (e.g., 40 °C) until TLC or LC-MS analysis confirms the complete consumption of the starting ester.

-

Quenching & Acidification: Cool the mixture in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2. A white precipitate of the carboxylic acid product will form.

-

Isolation: Collect the solid by vacuum filtration, washing with cold water to remove salts.

-

Drying: Dry the product under high vacuum to afford the desired 4-(1,1-Dioxothiomorpholino)benzoic acid. The structure should be confirmed by NMR and MS.

Conclusion

Methyl 4-(1,1-dioxothiomorpholino)benzoate is more than a simple chemical reagent; it is a highly versatile platform for innovation. Its robust synthesis, well-defined physicochemical properties, and the strategic combination of a stable heterocyclic sulfone with a modifiable aromatic ester make it an invaluable asset in the toolkit of synthetic chemists. For professionals in drug discovery and materials science, this compound offers a reliable starting point for the development of novel molecules with tailored biological activities and functional properties.

References

-

Methyl 4-(1,1-dioxothiomorpholino)benzoate. Covethouse. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 4-(1,1-Dioxothiomorpholino)benzoate | 451485-76-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. covethouse.eu [covethouse.eu]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical and agrochemical research due to its versatile chemical structure.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the structural elucidation and quality control of this molecule.

Introduction to Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a small organic molecule featuring a thiomorpholine 1,1-dioxide moiety attached to a methyl benzoate scaffold. The presence of the sulfone group, a strong electron-withdrawing group, and the ester functionality, influences the electronic environment of the aromatic ring, making spectroscopic analysis a powerful tool for confirming its structure and purity. Accurate interpretation of its spectroscopic data is paramount for its application in the synthesis of novel bioactive compounds, including potential anti-cancer agents.[1]

Below is a diagram of the molecular structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

Figure 1: Molecular Structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 4-(1,1-Dioxothiomorpholino)benzoate, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the molecule.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of the title compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a suitable window function, Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and integrations for Methyl 4-(1,1-Dioxothiomorpholino)benzoate. These predictions are based on the analysis of its constituent functional groups and known substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COOCH₃) | ~8.0 | Doublet | 2H |

| Aromatic (ortho to -N) | ~7.0 | Doublet | 2H |

| Methylene (adjacent to N) | ~3.6 | Triplet | 4H |

| Methylene (adjacent to SO₂) | ~3.2 | Triplet | 4H |

| Methyl (-OCH₃) | ~3.9 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region: The aromatic protons are expected to appear as two distinct doublets due to the para-substitution pattern on the benzene ring. The protons ortho to the electron-withdrawing ester group will be deshielded and appear at a higher chemical shift (around 8.0 ppm) compared to the protons ortho to the nitrogen of the thiomorpholine ring (around 7.0 ppm).

-

Aliphatic Region: The thiomorpholine ring protons are expected to appear as two triplets. The protons on the carbons adjacent to the nitrogen atom will be slightly more deshielded than those adjacent to the sulfone group.

-

Methyl Group: The methyl protons of the ester group will appear as a sharp singlet at approximately 3.9 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~166 |

| Aromatic (C-COOCH₃) | ~125 |

| Aromatic (C-N) | ~150 |

| Aromatic (CH, ortho to -COOCH₃) | ~130 |

| Aromatic (CH, ortho to -N) | ~115 |

| Methylene (-CH₂-N) | ~50 |

| Methylene (-CH₂-SO₂) | ~52 |

| Methyl (-OCH₃) | ~52 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield chemical shift of around 166 ppm.

-

Aromatic Carbons: The four distinct aromatic carbon signals confirm the para-substituted pattern. The carbon attached to the nitrogen will be significantly deshielded, while the carbon attached to the ester group will be shielded relative to benzene.

-

Aliphatic Carbons: The two methylene carbons of the thiomorpholine ring are expected to have similar chemical shifts, with the carbon adjacent to the sulfone group being slightly more deshielded.

-

Methyl Carbon: The methyl carbon of the ester group will appear at a typical chemical shift of around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is expected to show characteristic absorption bands for the sulfone, ester, and aromatic moieties.

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the compound is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Sulfone (SO₂) | Asymmetric Stretch | ~1325 | Strong |

| Sulfone (SO₂) | Symmetric Stretch | ~1150 | Strong |

| Ester (C=O) | Stretch | ~1720 | Strong |

| Ester (C-O) | Stretch | ~1280 | Strong |

| Aromatic C-H | Stretch | >3000 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1500 | Medium |

| Aliphatic C-H | Stretch | <3000 | Medium |

Interpretation of the IR Spectrum

-

Sulfone Group: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group, expected around 1325 cm⁻¹ and 1150 cm⁻¹, respectively.[2]

-

Ester Group: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester.[3] Another strong band around 1280 cm⁻¹ will correspond to the C-O stretching vibration.[3]

-

Aromatic Ring: The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1500 cm⁻¹ region.

-

Aliphatic Groups: C-H stretching vibrations of the methylene groups in the thiomorpholine ring will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions from the sample molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectral Data

The molecular formula of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol . The high-resolution mass spectrum should show a molecular ion peak corresponding to this mass.

| Ion | m/z (Predicted) | Possible Identity |

| [M]⁺ | 269 | Molecular Ion |

| [M - OCH₃]⁺ | 238 | Loss of methoxy radical |

| [M - COOCH₃]⁺ | 210 | Loss of carbomethoxy radical |

| [C₆H₄N(CH₂)₂SO₂]⁺ | 182 | Thiomorpholinophenyl fragment |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Interpretation of the Mass Spectrum

The fragmentation pattern will provide valuable structural information. A plausible fragmentation pathway is illustrated below.

Figure 2: Plausible Fragmentation Pathway of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in EI-MS

-

Molecular Ion: The molecular ion peak at m/z 269 will confirm the molecular weight of the compound.

-

Key Fragments: The loss of a methoxy radical (•OCH₃) to give a fragment at m/z 238 is a common fragmentation pathway for methyl esters.[4] The presence of a strong peak at m/z 105, corresponding to the benzoyl cation, and a subsequent loss of carbon monoxide to give the phenyl cation at m/z 77, would be characteristic of the methyl benzoate moiety.[5][6] The fragmentation of the thiomorpholine dioxide ring may also lead to characteristic losses. The fragmentation of sulfones can be complex, but a common fragmentation is the loss of SO₂.[7][8]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate. This guide has outlined the expected spectroscopic data and provided a framework for its interpretation, which is essential for ensuring the identity, purity, and quality of this important chemical intermediate in research and development settings.

References

-

Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]

-

Proprep. What does the methyl benzoate IR spectrum reveal? Retrieved from [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]

-

Canadian Science Publishing. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

- Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163.

-

Journal of the American Society for Mass Spectrometry. (2018, June 7). Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

ResearchGate. Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

-

SpectraBase. Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

YouTube. (2020, September 30). C-13 NMR example 2. Retrieved from [Link]__________________

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

-

ACS Publications. Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxi. Retrieved from [Link]

-

ACS Publications. Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Retrieved from [Link]

-

University of Wisconsin-Madison. Methyl Benzoate (NMR). Retrieved from [Link]

-

The Royal Society of Chemistry. Supporting Information - Improving Quantum Yields of Fluorophores by Inhibiting Twisted Intramolecular Charge Transfer Using Electron-Withdrawing Group- Functionalized Piperidine Auxochromes. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

-

ACS Publications. (2022, March 21). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved from [Link]

-

Chegg.com. (2020, April 30). Solved The following is the Mass spectrum of methyl. Retrieved from [Link]

-

ResearchGate. Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0158872). Retrieved from [Link]

-

ACS Publications. (2022, August 4). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]

-

NIST WebBook. Sulfone, methyl phenyl. Retrieved from [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436). Retrieved from [Link]

-

NIH. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

-

YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]__________________

-

CASPRE. 13 C NMR Predictor. Retrieved from [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. Retrieved from [Link]

-

ACS Publications. Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

The Royal Society of Chemistry. 4. Retrieved from [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. benchchem.com [benchchem.com]

- 5. brainly.com [brainly.com]

- 6. Solved The following is the Mass spectrum of methyl | Chegg.com [chegg.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a versatile heterocyclic building block used in the synthesis of novel therapeutic agents and agrochemicals.[2][3] Its unique structure, featuring a thiomorpholine 1,1-dioxide moiety, presents specific physicochemical properties that necessitate a thorough understanding of its solubility behavior. This guide provides an in-depth analysis of the theoretical and practical aspects of determining the solubility of Methyl 4-(1,1-Dioxothiomorpholino)benzoate in common laboratory solvents, offering a foundational framework for researchers in drug discovery and formulation science.

Introduction: The Significance of Solubility in Drug Development

In the early stages of drug discovery, poor aqueous solubility can lead to unreliable results in in vitro assays and significantly increase development costs.[1][4] Later in the development pipeline, solubility issues can result in poor absorption, low bioavailability, and underestimated toxicity, ultimately jeopardizing a drug candidate's success.[1] Methyl 4-(1,1-Dioxothiomorpholino)benzoate (MDB), with its role as a key intermediate, requires well-characterized solubility to ensure consistent reaction kinetics, facilitate purification, and guide formulation strategies.[2][3]

Compound Profile:

-

IUPAC Name: Methyl 4-(1,1-dioxido-4-thiomorpholinyl)benzoate

-

Synonyms: 4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester, 4-[4-(Methoxycarbonyl)phenyl]thiomorpholine 1,1-dioxide[2]

-

CAS Number: 451485-76-0[2]

-

Molecular Formula: C₁₂H₁₅NO₄S[2]

-

Molecular Weight: 269.32 g/mol [2]

-

Appearance: White to orange to green crystalline powder[2]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[5] This rule posits that substances with similar intermolecular forces are likely to be soluble in one another. The key factors governing these interactions are polarity, dielectric constant, and the capacity for hydrogen bonding.

-

Polarity: A solvent's polarity is its ability to solvate charges. It is influenced by the presence of polar bonds and the overall molecular geometry. Solvents are broadly classified as polar (protic and aprotic) and non-polar.[6][7]

-

Dielectric Constant (ε): This property measures a solvent's capacity to insulate opposite charges from each other.[8] Solvents with a high dielectric constant (ε > 20) are considered polar and are effective at stabilizing charged species, making them good solvents for polar and ionic compounds.[8][9][10]

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen.[11][12] Solvents that can act as hydrogen bond donors or acceptors can effectively dissolve solutes with complementary capabilities.[11][13]

Structural Analysis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate: An examination of the MDB structure reveals both polar and non-polar characteristics:

-

Polar Moieties: The sulfone group (SO₂) is highly polar, with the oxygen atoms acting as strong hydrogen bond acceptors. The ester group (COOCH₃) also contributes to the molecule's polarity.

-

Non-Polar Moiety: The benzene ring is non-polar and hydrophobic.

-

Hydrogen Bonding: While MDB has no hydrogen bond donors, the oxygen atoms of the sulfone and ester groups can act as hydrogen bond acceptors.

This structural duality suggests that MDB will exhibit nuanced solubility across a range of solvents. Optimal solubility is expected in polar aprotic solvents that can engage in strong dipole-dipole interactions without requiring the solute to have a hydrogen bond donor.

Qualitative Solubility Profile and Solvent Selection

Based on the theoretical principles, we can predict the solubility of MDB in various classes of common laboratory solvents. The following table provides a summary of these predictions, correlated with key solvent properties.

| Solvent Class | Example Solvent | Polarity Index (P')[14] | Dielectric Constant (ε)[9][15] | Predicted Qualitative Solubility | Rationale for Interaction |

| Non-Polar | Hexane | 0.1[16] | 1.88[9] | Insoluble | Van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |

| Toluene | 2.4[16] | 2.38[9] | Sparingly Soluble | π-π stacking interactions between the solvent and solute's benzene rings may allow for limited dissolution. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1[16] | 8.93[9] | Soluble | Moderate polarity allows for effective solvation of the entire molecule. |

| Ethyl Acetate | 4.4[16] | 6.02[9] | Soluble | Dipole-dipole interactions and its ability to accept hydrogen bonds make it a suitable solvent. | |

| Acetone | 5.1[16] | 20.7[9] | Soluble | Strong dipole-dipole interactions with the polar functional groups of MDB. | |

| Acetonitrile (ACN) | 5.8[16] | 37.5[9] | Very Soluble | High polarity and dielectric constant effectively solvate the polar sulfone and ester groups. | |

| Dimethylformamide (DMF) | 6.4[16] | 36.71[9] | Very Soluble | A highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2[16] | 46.68[9] | Very Soluble | The strongest of the common polar aprotic solvents, it is an excellent solvent for a wide range of polar compounds.[17] | |

| Polar Protic | Methanol (MeOH) | 5.1[16] | 32.70[9] | Soluble | Can act as a hydrogen bond donor to the sulfone and ester oxygens, overcoming the hydrophobic nature of the benzene ring. |

| Ethanol (EtOH) | 4.3[16] | 24.55[9] | Soluble | Similar to methanol, but its slightly larger alkyl chain may slightly reduce solubility compared to methanol. | |

| Water | 10.2[16] | 80.1[9] | Insoluble | The large, non-polar benzene ring dominates, preventing the molecule from being sufficiently hydrated by water's strong hydrogen-bonding network.[18] |

Experimental Methodologies for Solubility Determination

While theoretical predictions are valuable, empirical determination is essential for obtaining quantitative solubility data. The two most common approaches are the shake-flask method for thermodynamic solubility and high-throughput screening (HTS) for kinetic solubility.[4][19]

The Shake-Flask Method (Thermodynamic Solubility)

Considered the "gold standard," this method measures the equilibrium solubility of a compound, representing the true saturation point of the solution.[20]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid Methyl 4-(1,1-Dioxothiomorpholino)benzoate to a glass vial. The excess is critical to ensure that equilibrium is reached with the solid phase present.

-

Solvent Addition: Add a precise volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure the system reaches equilibrium.[4][21]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent.[1][22]

-

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a standard calibration curve.[4]

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

In early drug discovery, speed is paramount. HTS methods are employed to rapidly assess the kinetic solubility of many compounds.[19][23] Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer; the point at which the compound precipitates is determined.[1][17] This method is faster but can often overestimate the true thermodynamic solubility because it can generate supersaturated solutions.

One common HTS technique is Laser Nephelometry , which measures the light scattered by insoluble particles (precipitate) that form when a DMSO solution of the drug is added to an aqueous buffer.[17][24] This provides a rapid indication of which compounds are likely to have solubility issues.

Visualizing Solute-Solvent Interactions

Caption: Key Intermolecular Forces in Solution.

Conclusion and Practical Implications

The solubility profile of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is governed by its hybrid chemical structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic solvents like methanol and ethanol, and largely insoluble in non-polar solvents and water. This profile makes it well-suited for organic synthesis where polar aprotic solvents are common. However, its poor aqueous solubility is a critical factor to consider for any downstream pharmaceutical applications. For formulation development, strategies such as co-solvents, pH adjustment, or advanced formulation technologies may be necessary to enhance its aqueous solubility and ensure adequate bioavailability. The experimental protocols outlined in this guide provide a robust framework for quantitatively determining these properties, enabling informed decisions in the research and development process.

References

-

askIITians. (2025, August 18). How do hydrogen bonds affect solubility?Link

-

Bevan, C. D., & Lloyd, R. S. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry - ACS Publications. 17

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). 4

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). 1

-

Avdeef, A. (n.d.). A New Technique for High-Throughput Solubility Assay. ResearchGate. 25

-

Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? YouTube. 11

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. 21

-

Marques, M. R. C., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 20

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. 22

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. 8

-

Honeywell. (n.d.). Dielectric Constant. 9

-

Scribd. (n.d.). Solvent Polarity and Miscibility Chart. 26

-

Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. 13

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. 12

-

Halo Labs. (2020). High Throughput Measurement of Compound Solubility and Physical Form with BMI. 23

-

Shodex. (n.d.). Polarities of Solvents. 16

-

ResearchGate. (2025, August 6). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. 24

-

Milligan, C. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. 5

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. 27

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. 28

-

ECHEMI. (n.d.). Does hydrogen bonding contribute in solubility of a substance. 18

-

Honeywell. (n.d.). Polarity Index. 14

-

Unknown. (n.d.). Dielectric Constant of Common solvents. 15

-

Unknown. (n.d.). Polarity of Solvents. 29

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-67. 19

-

Alfa Chemistry. (n.d.). Table of Dielectric Constants of Liquids. 10

-

Khan Academy. (n.d.). Solubility of organic compounds. 6

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. 7

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. 30

-

Chem-Impex. (n.d.). Methyl 4-(1,1-dioxothiomorpholino)benzoate. 2

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Link

-

TCI Chemicals. (n.d.). Methyl 4-(1,1-Dioxothiomorpholino)benzoate | 451485-76-0. Link

-

Chem-Impex. (n.d.). 4-(1,1-dioxotiomorfolino)benzoato de metilo. 3

-

PubChem. (n.d.). Methyl 4-(hydroxymethyl)benzoate. 31

-

Sigma-Aldrich. (n.d.). methyl 4-(1,1-dioxido-4-thiomorpholinyl)benzoate. Link

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. enamine.net [enamine.net]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chem.ucla.edu [chem.ucla.edu]

- 9. Dielectric Constant [macro.lsu.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Polarity Index [macro.lsu.edu]

- 15. depts.washington.edu [depts.washington.edu]

- 16. shodex.com [shodex.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. echemi.com [echemi.com]

- 19. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. bioassaysys.com [bioassaysys.com]

- 23. solvescientific.com.au [solvescientific.com.au]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. scribd.com [scribd.com]

- 27. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 28. www1.udel.edu [www1.udel.edu]

- 29. research.cbc.osu.edu [research.cbc.osu.edu]

- 30. scribd.com [scribd.com]

- 31. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Advent of a Versatile Scaffold: A Technical Guide to the Discovery and First Synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(1,1-Dioxothiomorpholino)benzoate has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structural amalgamation of a thiomorpholine-1,1-dioxide moiety and a methyl benzoate group imparts favorable physicochemical properties, rendering it a sought-after intermediate in the synthesis of novel therapeutic agents and functional materials. This guide provides an in-depth exploration of the likely first synthesis of this compound, grounded in the fundamental principles of organic chemistry and analogous reactions reported in the scientific literature. We will delve into the strategic rationale behind the synthetic pathway, a detailed mechanistic overview, and a comprehensive, field-proven experimental protocol.

Introduction: Unveiling a Privileged Scaffold

The thiomorpholine-1,1-dioxide core is a recognized "privileged scaffold" in drug discovery. The sulfone group is a bioisostere of esters and amides, offering improved metabolic stability and altered polarity. Its incorporation into molecular frameworks can significantly enhance biological activity, as seen in various kinase inhibitors and other therapeutic candidates. The linkage of this scaffold to a methyl benzoate unit provides a reactive handle for further chemical elaboration, such as conversion to the corresponding carboxylic acid, amide, or other derivatives, making Methyl 4-(1,1-Dioxothiomorpholino)benzoate a versatile platform for library synthesis and lead optimization.[1] While a singular "discovery" paper for this specific molecule is not prominently cited in the chemical literature, its synthesis logically follows from established and reliable synthetic methodologies.

The First Synthesis: A Logical Deduction from Foundational Chemistry

The most probable and scientifically sound pathway for the first synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is through a nucleophilic aromatic substitution (SNAr) reaction. This powerful class of reactions allows for the formation of aryl-heteroatom bonds, a cornerstone of modern organic synthesis.

Retrosynthetic Analysis and Strategic Rationale

A retrosynthetic disconnection of the target molecule points to two key starting materials: thiomorpholine-1,1-dioxide and an activated methyl 4-halobenzoate , most likely methyl 4-fluorobenzoate .

Figure 1: Retrosynthetic Analysis

Caption: Retrosynthetic approach for Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

The choice of methyl 4-fluorobenzoate as the electrophilic partner is deliberate. The fluorine atom is a poor leaving group in SN2 reactions but is highly effective in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack. The para-positioned methoxycarbonyl group is a moderate electron-withdrawing group, which further activates the ring for SNAr.

Thiomorpholine-1,1-dioxide serves as the nucleophile, with the secondary amine's lone pair of electrons initiating the attack on the aromatic ring.

The Reaction Mechanism: A Step-wise Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex .[2]

Figure 2: Reaction Mechanism

Caption: The addition-elimination mechanism of the SNAr reaction.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiomorpholine-1,1-dioxide attacks the carbon atom of the C-F bond in methyl 4-fluorobenzoate. This is the rate-determining step.

-

Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing methoxycarbonyl group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in this context, to yield the final product.

Experimental Protocol: A Self-Validating System

The following protocol is a robust and reproducible method for the synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, based on established procedures for similar SNAr reactions.

Synthesis of the Precursor: Thiomorpholine-1,1-dioxide

Thiomorpholine-1,1-dioxide is readily prepared by the oxidation of thiomorpholine.

Figure 3: Synthesis of Thiomorpholine-1,1-dioxide

Sources

An In-Depth Technical Guide to the Key Structural Features of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Abstract

Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS No. 451485-76-0) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, combining a rigid, electron-poor sulfone moiety with a functionalized aromatic ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel anti-cancer agents.[1][3] This guide provides a detailed analysis of the molecule's key structural features, leveraging predictive spectroscopic models and established chemical principles to offer researchers and drug development professionals a comprehensive understanding of its core characteristics. We will dissect the constituent functional groups, predict their spectroscopic signatures, and discuss the implications of this structure on its chemical reactivity and potential as a pharmacophore.

Introduction: A Molecule of Two Halves

At its core, Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a molecule defined by a synergistic fusion of two distinct chemical domains: a para-substituted methyl benzoate unit and a thiomorpholine 1,1-dioxide heterocycle. The molecular formula is C₁₂H₁₅NO₄S, with a molecular weight of 269.32 g/mol .[1]

The overall structure is presented below, highlighting the key functional regions that dictate its properties.

Caption: Molecular structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

This unique combination imparts several key features:

-

Aromatic System: The methyl benzoate ring provides a planar, aromatic scaffold that can engage in π-stacking interactions and is amenable to further functionalization.

-

Ester Functionality: The methyl ester group is a key chemical handle. It acts as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, enabling further derivatization, for example, in amide coupling reactions.

-

Thiomorpholine 1,1-Dioxide Ring: This saturated heterocycle is not merely a linker. The sulfone group (SO₂) is a powerful, non-ionizable hydrogen bond acceptor. Its strong electron-withdrawing nature deactivates the adjacent nitrogen atom, reducing its basicity compared to a simple amine. The ring itself adopts a stable chair conformation, presenting its substituents in well-defined axial and equatorial positions.

Structural Elucidation Workflow: A Predictive Approach

As of this writing, detailed experimental spectroscopic and crystallographic data for Methyl 4-(1,1-Dioxothiomorpholino)benzoate are not publicly available. This is not uncommon for specialized synthetic intermediates. However, as Senior Application Scientists, we are frequently tasked with predicting the structural characteristics of novel compounds based on established principles. The following sections are therefore based on a predictive analysis, which provides a robust framework for researchers to confirm via experimentation.

Below is a standard workflow for the complete structural elucidation of a novel compound like this.

Caption: Standard workflow for chemical structure elucidation.

Predicted Spectroscopic Signature

The following data tables represent predicted values based on the analysis of the molecule's constituent parts. These serve as a benchmark for experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential first-pass technique to confirm the presence of key functional groups. The sulfone and ester moieties present in the molecule have highly characteristic absorption bands.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Comments |

| ~3100-3000 | C-H Stretch | Aromatic | Medium-Weak | Characteristic of sp² C-H bonds on the benzene ring. |

| ~3000-2850 | C-H Stretch | Aliphatic | Medium-Weak | Corresponding to the CH₂ groups of the thiomorpholine ring. |

| ~1725-1715 | C=O Stretch | Methyl Ester | Strong, Sharp | This is a highly diagnostic peak. Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹). |

| ~1350-1310 | S=O Stretch | Sulfone (Asymmetric) | Very Strong | One of the two most intense and unambiguous peaks in the spectrum, confirming the sulfone group.[4][5] |

| ~1300-1250 | C-O Stretch | Ester (Aromatic) | Strong | The C-O single bond stretch of the ester group. |

| ~1160-1120 | S=O Stretch | Sulfone (Symmetric) | Very Strong | The second characteristic, high-intensity peak for the sulfone moiety.[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |

| ~8.00 | Doublet (d) | 2H | Ar-H (ortho to -COOMe) | These protons are deshielded by the anisotropic effect of the electron-withdrawing ester group. |

| ~7.00 | Doublet (d) | 2H | Ar-H (ortho to -N) | These protons are shielded relative to the other aromatic protons due to the electron-donating character of the nitrogen atom. |

| ~3.90 | Singlet (s) | 3H | -COOCH₃ | A characteristic singlet for a methyl ester. |

| ~3.85 | Triplet (t) | 4H | N-CH₂ -CH₂ | Protons on the carbons adjacent to the nitrogen. The electron-withdrawing phenyl group deshields them. |

| ~3.20 | Triplet (t) | 4H | S-CH₂ -CH₂ | Protons on the carbons adjacent to the strongly electron-withdrawing sulfone group, leading to significant deshielding. |

| Predicted δ (ppm) | Assignment | Rationale & Comments |

| ~166.0 | C =O (Ester) | Carbonyl carbons appear far downfield. This is a typical value for a methyl benzoate derivative.[6][7] |

| ~154.0 | Ar-C (ipso, attached to N) | The carbon directly attached to the nitrogen is significantly deshielded. |

| ~131.0 | Ar-C H (ortho to -COOMe) | Aromatic CH carbons. |

| ~128.0 | Ar-C (ipso, attached to C=O) | The quaternary carbon of the ester group. |

| ~115.0 | Ar-C H (ortho to -N) | These carbons are shielded by the nitrogen's electron-donating effect. |

| ~52.5 | -COOC H₃ | A typical chemical shift for a methyl ester carbon.[6] |

| ~51.0 | S-C H₂-CH₂ | These carbons are adjacent to the highly deshielding sulfone group. |

| ~48.0 | N-C H₂-CH₂ | These carbons are deshielded by the adjacent nitrogen atom. |

Experimental Protocols for Structural Verification

To move from prediction to confirmation, the following standard experimental protocols should be employed.

Protocol: Acquiring NMR Spectra

-

Sample Preparation: Weigh approximately 5-10 mg of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).

-

Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Processing: Fourier transform the acquired Free Induction Decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Protocol: Acquiring IR Spectrum

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum (e.g., average of 32 scans, resolution of 4 cm⁻¹).

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Significance in Drug Development

The structural features of Methyl 4-(1,1-Dioxothiomorpholino)benzoate directly inform its utility in drug discovery.

-

Scaffold Rigidity: The thiomorpholine 1,1-dioxide ring exists in a relatively rigid chair conformation. This reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This feature is critical for molecular recognition and binding to protein targets.

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, making it an attractive feature for improving the pharmacokinetic profile of a drug candidate.

-

Vectorial Orientation: The para-substitution pattern on the phenyl ring provides a well-defined vector for orienting the thiomorpholine dioxide moiety away from a core pharmacophore, allowing it to act as a solvent-exposed group that can improve solubility or fine-tune binding.

The logical flow from structural analysis to drug design applications can be visualized as follows:

Caption: From structural analysis to lead optimization.

Conclusion

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a strategically designed chemical building block. Its structure is characterized by the juxtaposition of a reactive methyl benzoate unit and a stable, polar thiomorpholine 1,1-dioxide heterocycle. While awaiting full experimental characterization, predictive spectroscopic analysis provides a strong foundation for its identification and use. The insights derived from its structural features—namely, the rigid conformation, the potent hydrogen-bonding sulfone group, and the versatile ester handle—validate its importance as a valuable intermediate for medicinal chemists and researchers aiming to synthesize the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl benzoate (93-58-3) IR Spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Unlocking the Research Potential of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a synthetic organic compound characterized by two key structural motifs: a thiomorpholine S,S-dioxide ring and a methyl benzoate group. While specific research on this exact molecule is not extensively published, its constituent parts are well-represented in medicinal chemistry literature. The cyclic sulfone (thiomorpholine S,S-dioxide) is a recognized pharmacophore present in a wide array of biologically active compounds, including agents with anticancer, anti-inflammatory, and anti-HIV properties.[1] This guide synthesizes the known chemical principles and biological activities associated with these structural fragments to propose high-potential research avenues for Methyl 4-(1,1-Dioxothiomorpholino)benzoate, framing it as a versatile scaffold for drug discovery and a valuable intermediate for chemical synthesis.[2] We will explore its potential in medicinal chemistry, outline strategies for biological evaluation, and provide detailed, actionable experimental protocols to empower researchers to investigate its therapeutic promise.

Introduction: Deconstructing the Scaffold

Methyl 4-(1,1-Dioxothiomorpholino)benzoate (CAS No. 451485-76-0) is a solid crystalline powder at room temperature.[2][3] Its structure presents a compelling case for investigation. The thiomorpholine S,S-dioxide moiety is a polar, rigid heterocyclic system where the sulfone group acts as a potent hydrogen bond acceptor. In drug design, cyclic sulfones are often used as scaffolds to orient substituents in a defined three-dimensional space and can serve as bioisosteres for other functional groups.[4] Their presence is correlated with a range of biological activities, from enzyme inhibition to antimicrobial and anticancer effects.[1][5]

The second key component, the methyl benzoate group, offers a versatile chemical handle for modification. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide variety of amides, esters, and other functional groups. This allows for the systematic exploration of structure-activity relationships (SAR).

Physicochemical Properties Summary

| Property | Value | Source |

| CAS Number | 451485-76-0 | [6] |

| Molecular Formula | C12H15NO4S | [2][6] |

| Molecular Weight | 269.32 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 154 - 156 °C | [3] |

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The primary and most promising application for this compound is as a foundational scaffold in drug discovery programs.[2] The structural alerts within the molecule point towards several potential target classes.

Hypothesis: A Scaffold for Kinase Inhibitors

The cyclic sulfone moiety is a known feature in various kinase inhibitors. The sulfonyl oxygens are excellent hydrogen bond acceptors and can interact with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for kinase inhibition. The overall shape of Methyl 4-(1,1-Dioxothiomorpholino)benzoate may position the phenyl ring into regions of the active site that can be further exploited for potency and selectivity.

Proposed Synthetic Modifications for SAR Studies

The versatility of the methyl benzoate group is the key to unlocking the potential of this scaffold. A systematic SAR study should be the first step.

Workflow for SAR Exploration

Caption: Proposed workflow for generating and evaluating an amide library.

Step 1: Saponification to the Carboxylic Acid The methyl ester is readily converted to the more versatile carboxylic acid intermediate.

-

Protocol: Hydrolysis of Methyl Ester

-

Dissolve Methyl 4-(1,1-Dioxothiomorpholino)benzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add Lithium Hydroxide (LiOH) (1.5 - 2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the carboxylic acid.

-

Step 2: Amide Library Synthesis The resulting carboxylic acid is the ideal point for diversification. Coupling with a diverse library of amines will explore the chemical space around the benzoate core.

-

Protocol: Parallel Amide Synthesis

-

In an array of reaction vials, dispense the carboxylic acid intermediate (1.0 eq).

-

Add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

-

To each vial, add a unique amine from a diversity library (1.1 eq).

-

Shake the reactions at room temperature for 12-16 hours.

-

Purify the products using parallel purification techniques such as mass-directed preparative HPLC.

-

Confirm the structure and purity of each new analogue by LC-MS and ¹H NMR.

-

Potential Research Area 2: Agrochemical Development

Beyond pharmaceuticals, this scaffold has potential in agrochemical research.[2] The methyl benzoate moiety itself has been investigated for insecticidal and repellent properties.[7][8] The combination with the stable sulfone group could lead to novel pesticides or herbicides with unique modes of action.

Hypothesis: A Novel Pesticidal Agent

The compound could act as a contact toxin or fumigant.[7] Modifications to the core structure, similar to the SAR studies proposed for drug discovery, could be employed to optimize activity against specific agricultural pests while minimizing toxicity to beneficial organisms like pollinators.[7]

-

Proposed Screening:

-

Initial Toxicity Screening: Test the parent compound against common agricultural pests (e.g., aphids, mites, fruit flies).

-

SAR for Potency: Synthesize a focused library of analogues (as described above) and screen for enhanced pesticidal activity.

-

Non-Target Organism Safety: Evaluate the most potent compounds for toxicity against beneficial insects such as honeybees and ladybugs to establish a safety profile.[7]